Benzene-1,3-dicarboxylic acid;propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;propan-1-amine typically involves the reaction of benzene-1,3-dicarboxylic acid with propan-1-amine under controlled conditions. One common method is to use a condensation reaction where the carboxyl groups of benzene-1,3-dicarboxylic acid react with the amine group of propan-1-amine, forming an amide bond. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxides.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;propan-1-amine involves its ability to form hydrogen bonds and coordinate with metal ions. The amine group can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxyl groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position.
Propylamine: A simple amine with a similar alkyl chain but lacks the aromatic ring and carboxyl groups.
Uniqueness
Benzene-1,3-dicarboxylic acid;propan-1-amine is unique due to the combination of aromatic and aliphatic features, allowing it to participate in a wide range of chemical reactions and form diverse complexes. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
405136-94-9 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;propan-1-amine |
InChI |
InChI=1S/C8H6O4.2C3H9N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-2-3-4/h1-4H,(H,9,10)(H,11,12);2*2-4H2,1H3 |
InChI Key |
NMCQEYSOYVKNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCN.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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